4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
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Overview
Description
4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a piperidine ring substituted with a fluoro group and a triazole ring. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine typically involves multi-step reactions. One common approach is the reaction of 4-fluoropiperidine with 4-methyl-1,2,4-triazole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The fluoro group may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine: This compound is unique due to the presence of both a fluoro group and a triazole ring.
4-Fluoropiperidine: Lacks the triazole ring, which may reduce its biological activity.
4-Methyl-1,2,4-triazole: Lacks the piperidine ring, which may affect its pharmacokinetic properties.
Uniqueness
The combination of the fluoro group and the triazole ring in 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine enhances its potential biological activities and stability, making it a valuable compound for research and development.
Biological Activity
Overview
4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a piperidine ring with a fluoro group and a triazole moiety, which are significant for its interaction with biological targets. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
Synthesis
The synthesis of 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine typically involves multi-step reactions. A common method includes the reaction of 4-fluoropiperidine with 4-methyl-1,2,4-triazole under controlled conditions using solvents like ethanol or methanol and catalysts to enhance yield and purity.
Properties
Property | Value |
---|---|
Molecular Formula | C8H15Cl2FN4 |
Molecular Weight | 257.13 g/mol |
IUPAC Name | This compound |
CAS Number | 2940962-17-2 |
Antimicrobial and Antifungal Properties
Research indicates that the compound exhibits notable antimicrobial and antifungal activities. The triazole ring is known for its ability to interact with enzymes involved in fungal cell wall synthesis, potentially inhibiting their activity .
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The presence of the triazole group can inhibit enzyme activity by mimicking substrate structures or by binding to active sites. Additionally, the fluoro group may enhance binding affinity and stability, further contributing to its biological effects .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antiviral Activity : Compounds similar to 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine have shown antiviral properties against various viruses. For instance, derivatives containing the triazole moiety demonstrated significant antiviral activity against tobacco mosaic virus .
- Cancer Research : The compound's potential in cancer therapy is being explored due to its ability to inhibit specific pathways involved in tumor growth. Some studies suggest that similar piperidine derivatives can inhibit cell proliferation in various cancer cell lines .
Comparison with Similar Compounds
Compound Name | Unique Features | Biological Activity |
---|---|---|
4-Fluoropiperidine | Lacks triazole ring | Reduced biological activity |
4-Methyl-1,2,4-triazole | Lacks piperidine ring | Different pharmacokinetic properties |
4-Fluoro-4-(substituted phenyl)piperidine | Varies in substituent effects | Potentially enhanced activity |
The unique combination of the fluoro group and the triazole ring in 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine enhances its biological activities compared to other similar compounds .
Properties
Molecular Formula |
C8H15Cl2FN4 |
---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
4-fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H13FN4.2ClH/c1-13-6-11-12-7(13)8(9)2-4-10-5-3-8;;/h6,10H,2-5H2,1H3;2*1H |
InChI Key |
SGNIDCDDWMDHKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2(CCNCC2)F.Cl.Cl |
Origin of Product |
United States |
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